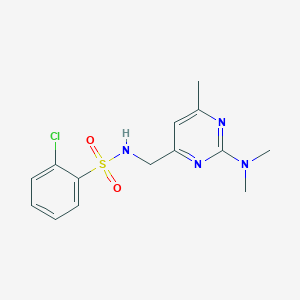

2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2S/c1-10-8-11(18-14(17-10)19(2)3)9-16-22(20,21)13-7-5-4-6-12(13)15/h4-8,16H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYHWMWDFWXRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, typically involving chlorosulfonic acid or sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the pyrimidine ring.

Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted pyrimidines, sulfonamides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound has been identified as part of a broader class of sulfonamides, which have historically been used as antimicrobial agents. Recent studies have expanded this application to include activity against various pathogens, including Trypanosomes, Leishmania, and Mycobacterium tuberculosis . The sulfonamide functional group is known for its versatility in medicinal chemistry, leading to compounds with significant antibacterial and antiparasitic properties.

Antiparasitic Potential

In a high-throughput screening program, compounds similar to 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide demonstrated promising antiparasitic activity. Specifically, it showed effectiveness against Trypanosoma brucei and Leishmania infantum, with low toxicity profiles . This positions the compound as a potential candidate for developing new treatments for parasitic infections.

Antitumor Activity

Sulfonamide derivatives have also been explored for their antitumor properties. The structural characteristics of compounds like this compound may contribute to their ability to inhibit tumor cell proliferation . The exploration of this compound's mechanism of action could lead to the development of novel anticancer therapies.

Case Study 1: Antiparasitic Screening

A study conducted on a library of sulfonamide compounds, including derivatives similar to this compound, highlighted its dual activity against T. brucei and T. cruzi. The compound exhibited an effective concentration (EC50) of 0.18 μM against T. brucei and 7.6 μM against T. cruzi, indicating strong antiparasitic potential .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. For instance, benzothiadiazine derivatives, which share structural similarities with the target compound, were evaluated for their antimicrobial properties and demonstrated significant inhibitory effects against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects.

Comparison with Similar Compounds

4-Chloro-N-(2-{[6-(Dimethylamino)-2-Methyl-4-Pyrimidinyl]Amino}Ethyl)Benzenesulfonamide

Structural Similarities :

- Both compounds share a benzenesulfonamide group substituted with chlorine and a pyrimidine ring bearing dimethylamino and methyl groups. Key Differences:

- The linker between the benzenesulfonamide and pyrimidine moieties differs: the target compound uses a methylene (-CH2-) bridge, while the analogue employs an ethylamino (-NH-CH2-CH2-) linker .

- Molecular Formula : C15H20ClN5O2S (Average mass: 369.868 Da) vs. the target compound’s formula (unreported in evidence but inferred as C15H18ClN5O2S based on structural similarity).

Implications : - The ethylamino linker in the analogue may enhance solubility due to increased polarity but could reduce membrane permeability compared to the methylene bridge in the target compound.

N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide

Structural Similarities :

- Both compounds contain a sulfonamide group and a substituted pyrimidine ring.

Key Differences : - The sulfonamide group in this analogue is methanesulfonamide (vs. benzenesulfonamide in the target compound).

- The pyrimidine ring is substituted with a 4-fluorophenyl group, a formyl group, and an isopropyl group, diverging significantly from the dimethylamino and methyl substituents in the target compound . Implications:

2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide

Structural Similarities :

- Both compounds include a 2-chlorobenzenesulfonamide group.

Key Differences : - The pyrimidine ring in the target compound is replaced with a quinoline scaffold fused to a pyrazole ring . Implications:

- The quinoline system’s extended aromaticity may enhance π-π stacking interactions in biological targets but could also increase hydrophobicity, affecting pharmacokinetics.

5-Chloro-6-{4-[2-(Dimethylamino)-6-Methylpyrimidin-4-yl]Piperazin-1-yl}Pyridine-3-Carbonitrile

Biological Activity

2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, with a CAS number of 1797721-59-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 340.8 g/mol. The structure includes a chloro group, a benzenesulfonamide moiety, and a dimethylamino-substituted pyrimidine ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1797721-59-5 |

| Molecular Formula | C₁₄H₁₇ClN₄O₂S |

| Molecular Weight | 340.8 g/mol |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A case study involving a related compound demonstrated an IC50 value of 0.007 µM against lymphocyte-specific protein tyrosine kinase (Lck), suggesting that modifications in the pyrimidine ring can enhance antitumor activity .

Anti-inflammatory Effects

The sulfonamide group in this compound is known for its anti-inflammatory properties. Research has shown that derivatives of benzenesulfonamide can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study reported that certain benzimidazole derivatives exhibited up to 470-fold selectivity for COX-2 over COX-1, indicating the potential for selective anti-inflammatory agents .

Enzyme Inhibition

The compound's structure suggests potential activity as an inhibitor of various enzymes. For example, studies on structurally similar compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's. Compounds with sulfonamide functionalities showed promising inhibition profiles with IC50 values ranging from 1.60 to 311.0 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the dimethylamino group on the pyrimidine ring enhances solubility and bioavailability, while the chloro substituent may influence receptor binding affinity.

Key Findings from SAR Studies:

- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.

- Chloro Substituent : Influences electronic properties, potentially enhancing binding to target enzymes or receptors.

- Sulfonamide Moiety : Known for its role in enzyme inhibition, particularly in anti-inflammatory contexts.

Case Studies

- Antitumor Efficacy : A study on related sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.

- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress by inhibiting AChE and BChE, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

- Pyrimidine core formation : Nucleophilic substitution reactions to introduce dimethylamino and methyl groups at the pyrimidine ring.

- Sulfonamide coupling : Reacting 2-chlorobenzenesulfonyl chloride with the pyrimidine intermediate under basic conditions (e.g., triethylamine in THF at 0–5°C).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Optimization strategies: - Catalysts : Use of Pd-based catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Reaction monitoring : TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH stability studies : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of sulfonamide group at pH < 3) .

- Thermal stability : TGA/DSC to determine decomposition temperature (>200°C) and identify phase transitions .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays?

- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may interfere with assay results .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to off-target receptors (e.g., kinase isoforms) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic properties?

- Lipophilicity optimization : Introduce trifluoromethyl groups to enhance metabolic stability (clogP < 3.5) .

- Hydrogen bond donors/acceptors : Modify the pyrimidine methyl group to reduce plasma protein binding (e.g., replace with ethyl for increased solubility) .

- In silico ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable oral bioavailability and CYP450 inhibition profiles .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in complex biological systems?

Q. How can researchers address discrepancies in crystallographic data versus computational structural predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.